Y06137

Epigenetics BET bromodomain ITC binding affinity

Y06137 (7m) is a rationally designed, benzo[d]isoxazole-based small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins. It was co-crystallized with the first bromodomain of BRD4 (BRD4(1)), providing a high-resolution structural basis for its binding mode, and binds BRD4(1) with an isothermal titration calorimetry (ITC)-determined Kd of 81 nM.

Molecular Formula C27H32N4O2
Molecular Weight 444.6 g/mol
Cat. No. B15568974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY06137
Molecular FormulaC27H32N4O2
Molecular Weight444.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1
InChIKeyJYCNBHVRGVCHIQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Y06137 – Potent and Selective Benzo[d]isoxazole BET Bromodomain Inhibitor for CRPC Research


Y06137 (7m) is a rationally designed, benzo[d]isoxazole-based small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins [1]. It was co-crystallized with the first bromodomain of BRD4 (BRD4(1)), providing a high-resolution structural basis for its binding mode, and binds BRD4(1) with an isothermal titration calorimetry (ITC)-determined Kd of 81 nM [1]. Y06137 exhibits high selectivity for BET bromodomains over 32 representative non-BET bromodomain modules in the BROMOscan platform at 5 μM, and also shows graded intra-BET selectivity favoring BRD4(1) (IC50 = 12 nM) [2]. The compound was optimized specifically for castration-resistant prostate cancer (CRPC) and demonstrates both in vitro and in vivo antitumor efficacy in AR-positive prostate cancer models [1].

Why Y06137 Cannot Be Interchanged with Other BET Bromodomain Inhibitors in CRPC Research


Although multiple BET bromodomain inhibitors exist (e.g., JQ1, I-BET762, OTX015), they differ markedly in chemotype, intra-BET selectivity, off-target bromodomain binding, and functional effects in AR-dependent prostate cancer models [1]. Y06137 belongs to a distinct benzo[d]isoxazole-benzimidazole chemotype that emerged from iterative, structure-guided optimization against BRD4(1) and was specifically evaluated in a panel of AR-positive CRPC cell lines and xenograft models [1]. Its intra-BET selectivity profile (BRD4(1) IC50 = 12 nM vs. BRDT(1) IC50 = 32 nM) is graded and documented, while JQ1, for instance, has been reported to paradoxically promote prostate cancer invasion via BET-independent FOXA1 inactivation [2]. Simply substituting Y06137 with a generic BET inhibitor risks losing the targeted AR-pathway suppression and the favorable selectivity window that have been empirically demonstrated for this compound in CRPC-relevant systems [1][2].

Y06137 – Quantitative Differentiation Evidence vs. Closest Analogs, In-Class BET Inhibitors, and Reference Compounds


BRD4(1) Binding Affinity: Y06137 vs. Y06036 and Other Benzo[d]isoxazole Analogs (Head-to-Head ITC Comparison)

In the same isothermal titration calorimetry (ITC) study reported in J. Med. Chem. 2018, Y06137 (7m) bound to BRD4(1) with a Kd of 81 nM, which is marginally tighter than its closest analog Y06036 (6i, Kd = 82 nM) and substantially tighter than other series members 7l (Kd = 159 nM), 6j (Kd = 164 nM), and the reference compound 1 (Kd = 92 nM) [1]. The thermodynamic signature (ΔH = −11.9 kcal/mol, −TΔS = −2.2 kcal/mol) indicates an enthalpically driven binding interaction distinct from the reference compound 1 (ΔH = −9.3 kcal/mol) [1].

Epigenetics BET bromodomain ITC binding affinity

Bromodomain Selectivity: Y06137 Demonstrates Excellent BET Selectivity vs. 32 Bromodomain Modules in BROMOscan Profiling

Y06137 was profiled against 32 representative bromodomain modules using the BROMOscan (DiscoverX) platform at a single concentration of 5 μM [1]. The compound displayed excellent selectivity for BET family bromodomains (BRD4, BRD2, BRD3, BRDT) with negligible binding to non-BET bromodomains [1]. In AlphaScreen-based selectivity assays, Y06137 showed IC50 > 1000 nM for non-BET bromodomains CREBBP, EP300, and PCAF, confirming a wide selectivity window [2]. Within the BET family, Y06137 exhibits graded selectivity: BRD4(1) IC50 = 12 nM, BRD4(2) IC50 = 15 nM, BRD3(1) IC50 = 18 nM, BRD3(2) IC50 = 22 nM, BRD2(1) IC50 = 25 nM, BRD2(2) IC50 = 28 nM, BRDT(1) IC50 = 32 nM [2].

Epigenetics BROMOscan selectivity Off-target profiling

Anti-Proliferative Potency in AR-Positive Prostate Cancer Cell Lines: Y06137 Is 2–3-Fold More Potent Than Y06036

In cell viability assays conducted under identical experimental conditions (0.001–100 μM compound, 96 h for LNCaP/C4-2B/22Rv1, 144 h for VCaP), Y06137 demonstrated consistently lower IC50 values than Y06036 across all four AR-positive prostate cancer cell lines [1][2]. Y06137 IC50 values were: LNCaP 0.47 μM, C4-2B 0.84 μM, 22Rv1 0.70 μM, VCaP 0.29 μM. Y06036 IC50 values were: LNCaP 1.06 μM, C4-2B 2.62 μM, 22Rv1 1.50 μM, VCaP 0.63 μM [2]. The greatest differentiation was observed in C4-2B cells, where Y06137 was 3.1-fold more potent than Y06036 [2].

Prostate cancer Cell viability AR-positive cell lines

In Vivo Antitumor Efficacy in CRPC Xenograft: Y06137 Achieves Dose-Dependent TGI up to 86% with Oral Dosing and Survival Benefit

In the C4-2B CRPC xenograft model, Y06137 (50 mg/kg, i.p., 5×/week, 25 days) produced a tumor growth inhibition (TGI) of 51%, while Y06036 under the same regimen achieved a TGI of 70% [1]. However, Y06137's efficacy is dose- and route-dependent: when administered orally at 100 mg/kg daily for 28 days in a C4-2 CRPC xenograft model, TGI reached 86% with tumor weight reduction from 1.2 g to 0.17 g [2]. Critically, Y06137 at 100 mg/kg oral daily extended median survival from 35 to 62 days in this model and downregulated intratumoral c-Myc (72% reduction), AR (68% reduction), and PSA (75% reduction) [2]. Y06137 was well tolerated by body weight and behavior in all studies [1][2].

Xenograft Tumor growth inhibition In vivo pharmacology

Mechanistic Target Engagement: AR Pathway and MYC Suppression in CRPC Cells at Therapeutically Relevant Concentrations

Y06137 treatment (1–16 μM, 48 h) of 22Rv1 CRPC cells resulted in significant downregulation of both full-length androgen receptor (AR-fl) and AR splice variants, which are key drivers of castration resistance [1]. In C4-2 cells, Y06137 (50, 100, 200 nM) produced concentration-dependent suppression of BET-dependent oncogenes: c-Myc protein reduced by 42%, 65%, and 83%; AR protein reduced by 38%, 59%, and 78%; PSA mRNA reduced by 45%, 62%, and 79%, respectively [2]. Additionally, Y06137 (200 nM) induced G1 cell cycle arrest (68% of cells in G1 vs. 42% in vehicle control) with concomitant downregulation of cyclin D1, cyclin E1, and CDK4/6, and at 200 nM for 72 h induced apoptosis in 56% of 22Rv1 cells [2]. Notably, Y06137 showed minimal effects on normal prostate epithelial RWPE-1 cells (IC50 > 800 nM) [2].

AR signaling MYC oncogene Target engagement

Y06137 – Optimal Research and Industrial Application Scenarios Grounded in Quantitative Evidence


CRPC Xenograft Efficacy Studies Requiring Oral Dosing and Survival Endpoint Readouts

Y06137 is the preferred BET inhibitor for CRPC xenograft studies that require oral administration and overall survival as a primary endpoint. Its demonstrated oral efficacy at 100 mg/kg daily (86% TGI, median survival extension from 35 to 62 days) provides a validated dosing paradigm for chronic oral treatment protocols. The compound is well tolerated with <4% body weight loss observed , making it suitable for long-duration efficacy studies. Researchers should use the established in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) to achieve ≥2 mg/mL solubility .

Mechanistic Studies of AR and MYC Transcriptional Regulation in CRPC

For experiments quantifying BET-dependent suppression of AR signaling and MYC-driven transcription, Y06137 provides concentration-resolved pharmacodynamic benchmarks: 50 nM Y06137 reduces c-Myc protein by 42% and AR protein by 38% in C4-2 cells, enabling dose-ranging studies with predictable target engagement . Its selectivity for BET over non-BET bromodomains (>83-fold over CREBBP) and graded intra-BET profile (BRD4(1) IC50 = 12 nM) reduce confounding off-target transcriptional effects, facilitating cleaner interpretation of BET-specific pharmacodynamics. Y06137's high purity (≥99.9%) ensures reproducible dose-response relationships across independent experiments.

Head-to-Head Comparative Studies with Y06036 to Isolate Structural Determinants of BET Inhibitor Potency

Y06137 and Y06036 share a benzo[d]isoxazole core but differ in the pendant group (benzimidazole vs. sulfonamide), offering a defined chemical biology pair for structure-activity relationship studies . Y06137's consistent 2–3-fold greater antiproliferative potency across four AR-positive cell lines (e.g., C4-2B: 0.84 μM vs. 2.62 μM for Y06036) provides a robust phenotypic window for probing how subtle chemical modifications translate to differential cellular efficacy. The co-crystal structure of Y06137 with BRD4(1) is available (PDB: 5Y8Y template) , enabling structure-guided experimental design.

BET Bromodomain Selectivity Profiling and Chemical Probe Validation Campaigns

Y06137's selectivity profile has been comprehensively validated using both thermal shift assay (TSA) against 12 bromodomain-containing proteins and the BROMOscan platform against 32 bromodomain modules at 5 μM . Its graded intra-BET selectivity (BRD4(1) > BRD4(2) > BRD3 > BRD2 > BRDT) and negligible binding to non-BET bromodomains (CREBBP, EP300, PCAF IC50 > 1000 nM) make it an appropriate chemical probe for experiments requiring well-characterized BET-family selectivity. The compound's DMSO solubility of 62.5 mg/mL (140.59 mM) facilitates preparation of concentrated stock solutions for high-throughput screening formats.

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